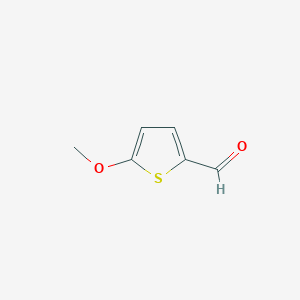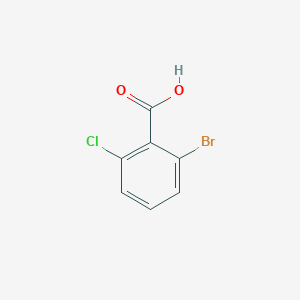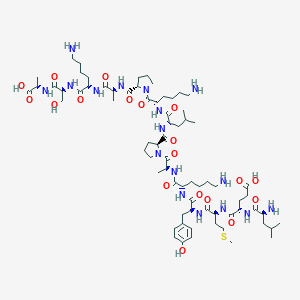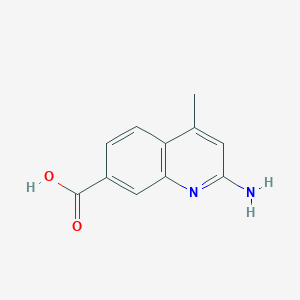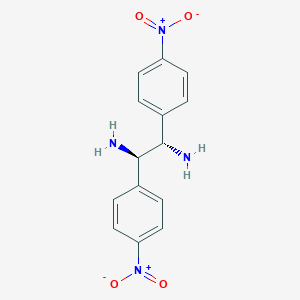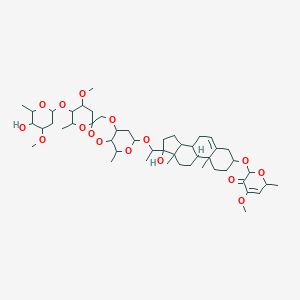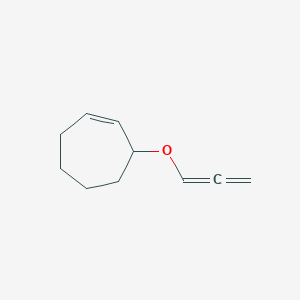
3-(1,2-Propadienyloxy)cycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Propadienyloxy)cycloheptene, commonly known as PAH, is a cyclic compound that has gained significant attention in the scientific community due to its unique properties.
Mecanismo De Acción
PAH functions as a photoswitchable ligand, meaning that it can switch between two different conformations when exposed to light. This property allows it to bind to proteins and modulate their activity in a reversible manner. PAH has been shown to bind to a variety of proteins, including ion channels, G protein-coupled receptors, and enzymes.
Biochemical and Physiological Effects
PAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated potassium channels, which are important for regulating neuronal excitability. PAH has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, PAH has been shown to inhibit the replication of several viruses, including HIV-1 and SARS-CoV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAH has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. PAH is also photoswitchable, allowing for the precise control of protein activity. However, PAH has several limitations, including its potential toxicity and the need for specialized equipment to control its photoactivation.
Direcciones Futuras
There are several future directions for the study of PAH. One area of interest is the development of PAH-based drugs for the treatment of inflammatory diseases and viral infections. Another area of interest is the use of PAH as a tool for studying protein-ligand interactions and intracellular signaling pathways. Additionally, the development of new photoswitchable ligands based on PAH could lead to the discovery of new drugs and the development of new research tools.
Métodos De Síntesis
PAH can be synthesized through a variety of methods, including the reaction of cycloheptatriene with propargyl alcohol, followed by oxidation and deprotection. Another method involves the reaction of bicyclo[4.1.0]hepta-2,4-diene with propargyl alcohol, followed by oxidation and deprotection. Both methods yield PAH with high purity and yield.
Aplicaciones Científicas De Investigación
PAH has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for the development of new drugs. PAH has also been used as a photoswitchable ligand for the study of protein-ligand interactions.
Propiedades
Número CAS |
118616-35-6 |
|---|---|
Nombre del producto |
3-(1,2-Propadienyloxy)cycloheptene |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h5,7,9-10H,1,3-4,6,8H2 |
Clave InChI |
YISKMSJOBNTRQJ-UHFFFAOYSA-N |
SMILES |
C=C=COC1CCCCC=C1 |
SMILES canónico |
C=C=COC1CCCCC=C1 |
Sinónimos |
Cycloheptene, 3-(1,2-propadienyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






